molecular formula C14H14N2O3 B2598515 N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 950240-67-2

N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2598515
CAS RN: 950240-67-2
M. Wt: 258.277
InChI Key: SGPUANUSASEOLV-UHFFFAOYSA-N
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Description

“N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic compound. The exact details of this compound are not available in the sources I found .


Molecular Structure Analysis

The molecular structure of “N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide” is not available in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide” are not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide” are not available in the sources I found .

Scientific Research Applications

Polyamide and Polyimide Synthesis

  • N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide derivatives are used in synthesizing rigid-rod polyamides and polyimides. These materials are characterized by excellent thermal stability and are amorphous, making them suitable for high-performance applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Radioligand Development for PET Imaging

  • Derivatives of N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide have been explored as potential radioligands for positron emission tomography (PET) imaging, particularly for visualizing peripheral benzodiazepine receptors. These compounds have shown high specific binding to peripheral benzodiazepine receptors in various organs (Matarrese et al., 2001).

Antitumor Activity

  • Certain derivatives exhibit potential antitumor activity. For example, compounds such as 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have shown curative activity against specific types of leukemia, suggesting their potential as chemotherapeutic agents (Stevens et al., 1984).

DNA-Intercalating Agents

  • They are investigated as minimal DNA-intercalating agents. This implies that certain derivatives can bind to DNA and potentially interfere with its functions, which is a valuable property in designing anticancer drugs (Atwell, Baguley, & Denny, 1989).

Crystal Structure Analysis

  • Research has been conducted on the crystal structures of related compounds, which is crucial for understanding their chemical properties and potential applications in medicinal chemistry (Prabhuswamy et al., 2016).

Antiviral Activity

  • Certain thiazole C-nucleosides, closely related to N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide, have shown promising antiviral activity against various viruses, making them candidates for antiviral drug development (Srivastava et al., 1977).

Vibrational Study for Chemical Analysis

  • Vibrational studies of similar compounds provide insights into their molecular properties, which is important for chemical analysis and drug design (Saeed, Erben, & Bolte, 2011).

Mechanism of Action

The mechanism of action of “N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide” is not available in the sources I found .

Safety and Hazards

The safety and hazards associated with “N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide” are not available in the sources I found .

Future Directions

The future directions for “N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide” are not available in the sources I found .

properties

IUPAC Name

N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-8-7-12(9(2)19-8)14(18)16-11-5-3-10(4-6-11)13(15)17/h3-7H,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPUANUSASEOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide

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